

# An In-depth Technical Guide to 4-(Chloromethyl)-2-methoxypyridine

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## Compound of Interest

Compound Name: 4-(Chloromethyl)-2-methoxypyridine

Cat. No.: B1591422

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## Core Summary

This technical guide provides a comprehensive overview of **4-(Chloromethyl)-2-methoxypyridine**, a crucial pyridine derivative utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its chemical and physical properties, outlines potential synthetic pathways based on established methodologies for analogous structures, and discusses its significance as a versatile building block in medicinal chemistry.

## Introduction

**4-(Chloromethyl)-2-methoxypyridine**, identified by the CAS Number 355013-79-5, is a heterocyclic organic compound. Its structure, featuring a pyridine ring substituted with a chloromethyl and a methoxy group, makes it a reactive and valuable precursor for the synthesis of more complex molecules. The presence of the reactive chloromethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of elaborate molecular architectures. This reactivity is of particular interest in the field of drug discovery and development, where pyridine scaffolds are prevalent in a wide array of therapeutic agents.

While specific, publicly available, detailed experimental protocols for the direct synthesis of **4-(Chloromethyl)-2-methoxypyridine** are not extensively documented, its structural similarity to key intermediates in the production of proton pump inhibitors, such as omeprazole and pantoprazole, provides a strong foundation for understanding its probable synthetic routes.

## Chemical and Physical Properties

A summary of the key quantitative data for **4-(Chloromethyl)-2-methoxypyridine** and its hydrochloride salt is presented in the table below.

Property	4-(Chloromethyl)-2-methoxypyridine	4-(Chloromethyl)-2-methoxypyridine hydrochloride
CAS Number	355013-79-5	193001-96-6
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClNO	C <sub>7</sub> H <sub>9</sub> Cl <sub>2</sub> NO
Molecular Weight	157.60 g/mol	194.06 g/mol
Appearance	Likely a liquid or low-melting solid	Solid
Storage Conditions	Inert atmosphere, 2-8°C	Inert atmosphere, 2-8°C

## Synthetic Methodologies

Detailed experimental protocols for the synthesis of **4-(Chloromethyl)-2-methoxypyridine** are not readily available in peer-reviewed literature. However, the synthesis of structurally related compounds, particularly intermediates for proton pump inhibitors, offers valuable insights into potential synthetic strategies. These methods generally involve the chlorination of a corresponding hydroxymethyl or methyl precursor.

## Hypothetical Synthetic Pathway

A plausible synthetic route to **4-(Chloromethyl)-2-methoxypyridine** could start from a suitable pyridine precursor, such as 2-methoxy-4-methylpyridine. The synthesis would likely proceed through the following key steps:

- Oxidation: The methyl group at the 4-position of the pyridine ring is oxidized to a hydroxymethyl group.
- Chlorination: The resulting alcohol is then converted to the corresponding chloride.

This general approach is illustrated in the workflow diagram below.



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Caption: Hypothetical synthetic workflow for **4-(Chloromethyl)-2-methoxypyridine**.

## Experimental Protocol for a Structurally Similar Compound: Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride[1]

This protocol, for a related compound, illustrates the general principles that would be applicable to the synthesis of **4-(Chloromethyl)-2-methoxypyridine**.

Materials:

- 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine
- Dichloromethane (DCM)
- Sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>)
- Acetone
- Ice bath
- Three-necked flask and standard laboratory glassware

Procedure:

- 250g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and 480ml of dichloromethane are added to a three-necked flask.
- The mixture is stirred and cooled in an ice bath.
- A solution of 225ml of sulfuryl chloride is added dropwise to the cooled mixture while maintaining stirring.
- After the addition is complete, the ice bath is removed, and the reaction is allowed to proceed at room temperature for 1.5 hours.
- Following the reaction, the dichloromethane is removed under reduced pressure.
- Acetone is added to the resulting concentrate and stirred until a paste forms.
- The solid product is collected by filtration under reduced pressure, washed with acetone, and dried to yield 230g of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.<sup>[1]</sup>

#### Purity and Yield:

- Purity: 99.7%<sup>[1]</sup>
- Total Yield: 76.4%<sup>[1]</sup>

## Applications in Drug Discovery and Development

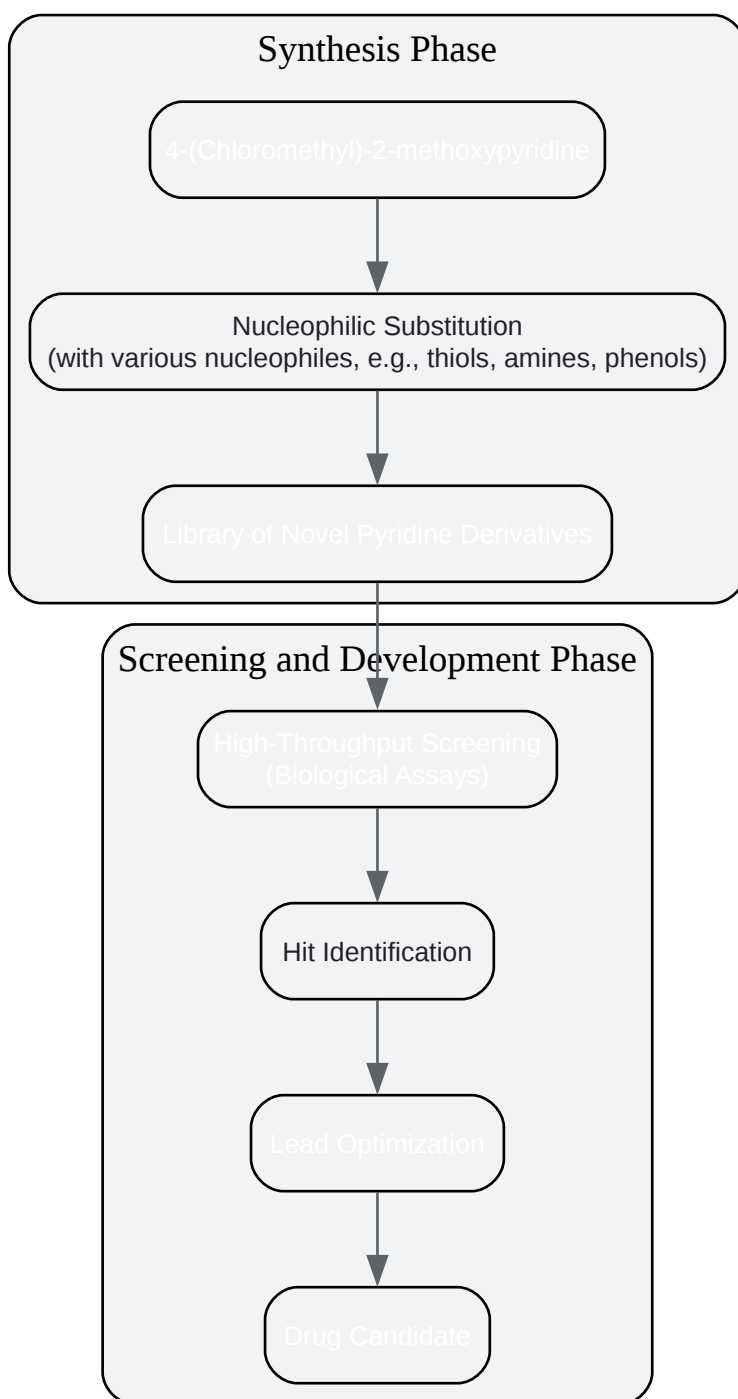
Pyridine derivatives are integral components of many approved drugs due to their ability to form hydrogen bonds and engage in various biological interactions. The chloromethyl group in **4-(Chloromethyl)-2-methoxypyridine** serves as a versatile handle for introducing a wide range of functionalities through nucleophilic substitution reactions. This makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

While specific drugs derived directly from **4-(Chloromethyl)-2-methoxypyridine** are not prominently documented, its structural motifs are found in pharmacologically active molecules. Its utility lies in its role as a key intermediate, allowing for the efficient construction of more complex drug candidates.

## Signaling Pathways

Currently, there is no specific, publicly available research that directly implicates **4-(Chloromethyl)-2-methoxypyridine** in the modulation of any particular signaling pathway. Its role is primarily established as a synthetic intermediate rather than a biologically active molecule that interacts with specific cellular targets. Researchers utilizing this compound would typically be designing novel molecules with the intent to target specific enzymes, receptors, or other components of signaling cascades relevant to their therapeutic area of interest.

The general workflow for utilizing such an intermediate in a drug discovery context is depicted below.



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Caption: General workflow for the use of an intermediate in drug discovery.

## Safety and Handling

For safe handling of **4-(Chloromethyl)-2-methoxypyridine** and its hydrochloride salt, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. Based on data for structurally similar compounds, the following precautions are recommended:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.
- Ventilation: Use only in a well-ventilated area.
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere.

## Conclusion

**4-(Chloromethyl)-2-methoxypyridine** is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. While detailed, publicly accessible information on its direct biological activity and specific synthetic protocols is limited, its structural relationship to key intermediates of major drugs underscores its importance. The methodologies and data presented in this guide, drawn from analogous compounds, provide a solid foundation for researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors. Further research into the applications and biological effects of novel derivatives synthesized from this precursor is warranted.

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## References

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